molecular formula C15H23N3O4 B3845764 2-[2-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethoxy]ethanol

2-[2-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethoxy]ethanol

Cat. No.: B3845764
M. Wt: 309.36 g/mol
InChI Key: KKODLCJGYRVDOA-UHFFFAOYSA-N
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Description

2-[2-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethoxy]ethanol is a complex organic compound that features a piperazine ring substituted with a 3-nitrophenylmethyl group and an ethoxyethanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethoxy]ethanol typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-[2-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethoxy]ethanol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the ethoxyethanol chain can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

2-[2-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethoxy]ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethoxy]ethanol involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can interact with biological receptors, potentially modulating their activity. The ethoxyethanol chain can enhance the solubility and bioavailability of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethoxy]ethanol is unique due to the presence of the 3-nitrophenylmethyl group, which imparts distinct electronic properties and potential biological activities. The combination of the piperazine ring and the ethoxyethanol chain further enhances its versatility in various applications.

Properties

IUPAC Name

2-[2-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4/c19-9-11-22-10-8-16-4-6-17(7-5-16)13-14-2-1-3-15(12-14)18(20)21/h1-3,12,19H,4-11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKODLCJGYRVDOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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